
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is a complex organic compound characterized by its unique structure, which includes multiple ether and amide groups. This compound contains a total of 69 bonds, including 33 non-hydrogen bonds, 4 multiple bonds, 4 double bonds, 4 secondary amide groups, and 5 ether groups .
Métodos De Preparación
The synthesis of (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone involves several steps, typically starting with the formation of the core cyclic structureThe specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Compared to other similar compounds, (11S,24S)-11,24-Dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetraazacycloheptacosane-9,12,23,26-tetrone is unique due to its specific combination of ether and amide groups. Similar compounds include other cyclic ethers and amides, but the exact structure and functional groups can vary, leading to differences in their chemical properties and applications .
Propiedades
Número CAS |
263767-85-7 |
|---|---|
Fórmula molecular |
C20H36N4O9 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
(11S,24S)-11,24-dimethyl-1,4,7,16,19-pentaoxa-10,13,22,25-tetrazacycloheptacosane-9,12,23,26-tetrone |
InChI |
InChI=1S/C20H36N4O9/c1-15-19(27)21-3-5-29-7-8-30-6-4-22-20(28)16(2)24-18(26)14-33-12-10-31-9-11-32-13-17(25)23-15/h15-16H,3-14H2,1-2H3,(H,21,27)(H,22,28)(H,23,25)(H,24,26)/t15-,16-/m0/s1 |
Clave InChI |
LSIJXRJUOMASAO-HOTGVXAUSA-N |
SMILES isomérico |
C[C@H]1C(=O)NCCOCCOCCNC(=O)[C@@H](NC(=O)COCCOCCOCC(=O)N1)C |
SMILES canónico |
CC1C(=O)NCCOCCOCCNC(=O)C(NC(=O)COCCOCCOCC(=O)N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


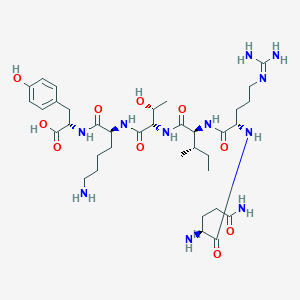
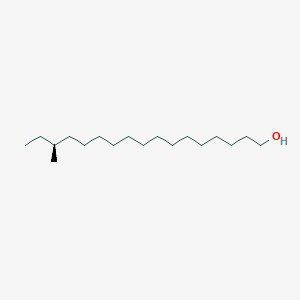
![Benzaldehyde, 2,5-dimethoxy-4-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12584876.png)
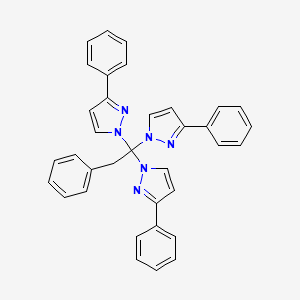
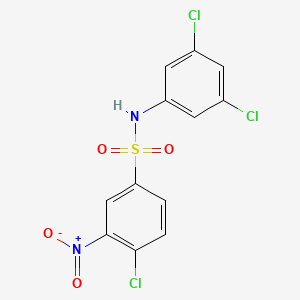
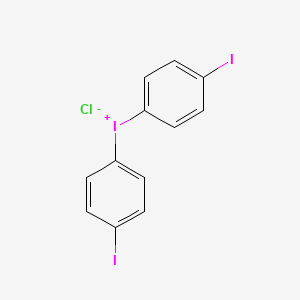
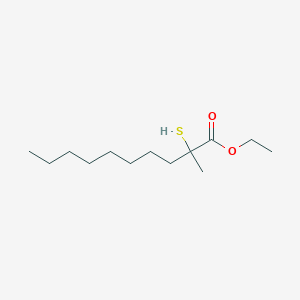


![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)
![2',4'-Dinitro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12584937.png)
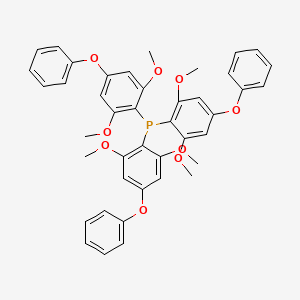
![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
